[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Overview
Description
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol typically involves multi-step reactions. One reported method includes the following steps :
Step 1: Reaction of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical with sodium hydrogencarbonate and potassium bromide in dichloromethane and water, under cooling with ice.
Step 2: Reaction with copper (II) sulfate in dichloromethane at 20°C for 14 hours.
Step 3: Further reaction in dichloromethane at -78°C.
Step 4: Final reaction with hydrogen chloride in methanol and diethyl ether at 20°C for 0.25 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of biologically active compounds due to its unique structure.
Medicine:
- Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry:
- Possible use in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol: can be compared with other pyridine derivatives and trifluoroethoxy-containing compounds.
Uniqueness:
- The presence of both a trifluoroethoxy group and a methanol group attached to the pyridine ring makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multi-step reactions, and it can undergo various chemical transformations. The compound holds promise for scientific research applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHIGVGVMAUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-29-5 | |
Record name | [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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